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Compound of Interest

Compound Name: Tetraboron silicide

Cat. No.: B087450

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystallographic data and
experimental protocols relevant to rhombohedral boron-rich materials. An extensive search for
crystallographic data specifically for rhombohedral B4Si did not yield any publicly available
experimental or theoretical data for a compound with this stoichiometry and crystal structure.
The well-documented boron-silicon (B-Si) phase diagrams identify stable compounds such as
SiBs, SiBs, and other boron-rich phases, but a rhombohedral B4Si is not a recognized stable
phase in the existing literature.[1][2]

Therefore, this guide will focus on a closely related and extensively studied rhombohedral
boron-rich compound, Boron Carbide (B4C), as a representative example. The methodologies
and data presentation formats provided herein are directly applicable to the characterization of
any novel rhombohedral boron-rich material.

Crystallographic Data of Rhombohedral Boron
Carbide (B4C)

Boron carbide is a ceramic material known for its high hardness and thermal stability. It
crystallizes in a rnombohedral structure, which is often described using a hexagonal unit cell for

convenience.

Lattice Parameters and Crystal System
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The crystallographic data for rhombohedral B4C is summarized in the table below. The data is
presented for the hexagonal setting, which is the conventional representation for a
rhombohedral lattice.

Parameter Value Reference
Crystal System Trigonal [3]
Bravais Lattice Rhombohedral [3]
Space Group R-3m [3]

Lattice Constants (Hexagonal

Setting)

a 5.60 A [3]

C 12.07 A [3]

Cell Volume

\Y 327.4 A3 Calculated

Formula Units per Cell

z 3 3]

Atomic Positions

The atomic positions in the B4C unit cell are crucial for understanding its structure and
properties. The following table details the Wyckoff positions, and fractional coordinates of the
atoms in the hexagonal setting of the rhombohedral lattice.

Wyckoff
Atom . X y z
Position
B(1) 18h 0.177 0.354 0.111
B(2) 18h 0.108 0.216 0.380
C 6Cc 0 0 0.222
B(3) 3b 0 0 0.5
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Note: The exact stoichiometry of boron carbide can vary, leading to slight changes in lattice
parameters and site occupancies.

Experimental Protocols

The determination of crystallographic data for materials like B4C involves synthesis followed by
structural characterization.

Synthesis of Boron Carbide

Boron carbide can be synthesized through various high-temperature methods. A common
laboratory-scale synthesis is the carbothermal reduction of boric oxide:

e Precursor Preparation: Mix boric oxide (B203) and carbon (e.g., carbon black or graphite)
powders in a stoichiometric ratio. An excess of carbon is often used to ensure complete
reaction.

» Milling: Homogenize the precursor mixture by ball milling for several hours.

o Carbothermal Reduction: Heat the mixture in a tube furnace under an inert atmosphere (e.g.,
argon) or vacuum. The reaction typically occurs at temperatures between 1500 °C and 2300
°C.

o 2B203+ 7C - B4C + 6CO

 Purification: The resulting BaC powder may be purified by washing with acids to remove
unreacted starting materials and byproducts.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the primary technique for determining the crystal structure of polycrystalline
materials.

o Sample Preparation: The synthesized B4C powder is finely ground to ensure random
orientation of the crystallites. The powder is then mounted on a sample holder.

o Data Collection: An X-ray diffractometer with a monochromatic X-ray source (commonly Cu
Ka radiation) is used. The sample is scanned over a range of 28 angles, and the intensity of
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the diffracted X-rays is recorded.

o Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 20) is compared
with standard diffraction patterns from databases like the JCPDS-ICDD to identify the
crystalline phases present.

o Lattice Parameter Refinement: The precise lattice parameters are determined by indexing
the diffraction peaks and refining the unit cell dimensions using software packages that
employ least-squares methods. Rietveld refinement can be used for a more detailed
structural analysis, including atomic positions and site occupancies.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of
crystallographic data and the relationship between the rhombohedral and hexagonal unit cells.
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Experimental workflow for crystallographic data determination.
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Relationship between Rhombohedral and Hexagonal lattices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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